Chlorobenzene-d5

Overview

Description

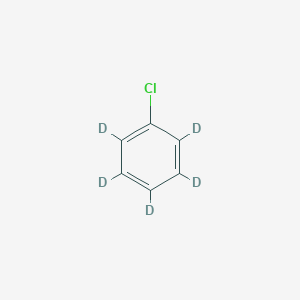

Chlorobenzene-d5 (C₆D₅Cl, CAS 3114-55-4) is a deuterated aromatic compound where five hydrogen atoms in the benzene ring are replaced by deuterium (²H or D). This isotopic substitution confers unique physicochemical properties critical for specialized applications:

- Molecular Weight: 117.59 g/mol .

- Physical Properties: Boiling point 130–130.5°C, density 1.157 g/mL at 25°C, refractive index 1.522 .

- Applications:

- NMR Spectroscopy: As a deuterated solvent to minimize proton interference in ¹H NMR studies .

- GC/MS Analysis: As an internal standard (IS) for quantifying volatile organic compounds (VOCs) due to its stability and distinct retention behavior .

- Environmental Monitoring: Used in Tenax TA thermal desorption tubes to study breakthrough under varying temperatures, G-forces, and altitudes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobenzene-d5 can be synthesized through the deuteration of chlorobenzene. One common method involves the use of deuterium oxide (D2O) and a platinum on carbon catalyst. The reaction is typically carried out in an inert atmosphere at elevated temperatures. For example, chlorobenzene can be reacted with deuterium oxide in the presence of 10% platinum on carbon at 90°C for 24 hours. The reaction mixture is then cooled, and the catalyst is removed by filtration. The product is extracted using dichloromethane and purified by rotary evaporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then subjected to rigorous quality control measures to confirm its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Chlorobenzene-d5 undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form chlorophenols and other oxidized derivatives.

Reduction Reactions: this compound can be reduced to form benzene-d5 and other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

Reduction: Catalysts like palladium on carbon and reagents such as hydrogen gas are employed.

Major Products

Substitution: Products include deuterated phenols and anilines.

Oxidation: Products include chlorophenols and quinones.

Reduction: Products include benzene-d5 and cyclohexane-d5.

Scientific Research Applications

Key Applications

-

NMR Spectroscopy

- Chlorobenzene-d5 is commonly used as a deuterated solvent in NMR spectroscopy due to its high isotopic purity. It serves as an internal standard for the quantification of compounds in complex mixtures.

- The deuterated environment minimizes proton interference, allowing for clearer spectral data.

- Quadrupolar Coupling Constants (DQCC) and asymmetry parameters (η) for the deuterons have been evaluated, providing valuable insights into molecular dynamics and structure .

-

Proteomics Research

- In proteomics, this compound acts as a solvent for protein extraction and purification processes. Its use in mass spectrometry allows for the accurate analysis of protein structures and interactions.

- As a precursor to deuterated dyes and rubbers, it facilitates the synthesis of labeled compounds that are crucial for tracking biological processes .

- Thermal Desorption/Gas Chromatography/Mass Spectrometry (TD/GC/MS)

- Synthetic Intermediates

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| NMR Spectroscopy | Deuterated solvent for clearer spectral data | Minimizes proton interference |

| Proteomics Research | Solvent for protein extraction and purification | Facilitates accurate protein analysis |

| TD/GC/MS Analysis | Internal standard for quantitative measurements | Enhances accuracy in complex mixtures |

| Synthetic Intermediates | Building block for deuterated organic compounds | Enables tracing of reaction pathways |

Case Studies

- NMR Studies on Molecular Dynamics

- Proteomic Analysis

- Environmental Monitoring

Mechanism of Action

Chlorobenzene-d5 exerts its effects primarily through its interactions in NMR spectroscopy. The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for precise analysis of molecular structures. The compound does not have significant biological activity, but its deuterated nature makes it valuable in studying reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

Structurally Similar Deuterated Compounds

Chlorobenzene (Non-Deuterated)

Benzene-d6 (Perdeuterobenzene)

- Formula : C₆D₆.

- Molecular Weight : 84.15 g/mol.

- Comparison :

Toluene-d8

- Formula : C₆D₅CD₃.

- Molecular Weight : 102.18 g/mol.

- Key Contrasts :

Functionally Similar Internal Standards in GC/MS

1,4-Dichlorobenzene-d4

Fluorobenzene

Bromofluorobenzene

- Comparison with this compound :

NMR Solvent Efficacy

- This compound vs. CDCl₃ (Deuterated Chloroform): this compound is less polar (dielectric constant 5.6 vs. 4.8 for CDCl₃), making it suitable for dissolving nonpolar compounds . CDCl₃ is more versatile but introduces solvent proton signals, requiring careful suppression in ¹H NMR .

GC/MS Stability Under Stress Conditions

- Temperature Effects : this compound shows minimal breakthrough in Tenax TA tubes at low temperatures (25°C) but significant losses at 100°C, similar to bromofluorobenzene .

- G-Force Resistance : this compound retains better than bromofluorobenzene under centrifugal forces up to 3,000 G, critical for field sampling .

- Altitude Exposure : At 10,000 ft, this compound exhibits 20% breakthrough, outperforming bromofluorobenzene (35% loss) .

Data Tables

Table 1: Physicochemical Properties of this compound and Similar Compounds

Table 2: Analytical Performance in Environmental Sampling

| Condition | This compound Breakthrough (%) | Bromofluorobenzene Breakthrough (%) |

|---|---|---|

| High Temperature (100°C) | 45 | 60 |

| Low Temperature (25°C) | <5 | 10 |

| High G-Force (3,000 G) | 12 | 25 |

| Altitude (10,000 ft) | 20 | 35 |

Data sourced from Tenax TA tube studies

Research Findings and Critical Analysis

- NMR Studies : this compound enables precise measurement of glycoconjugate rotational barriers (ΔG‡ = 70–75 kJ/mol) at coalescence temperatures (~90°C), with performance comparable to benzene-d6 but superior to toluene-d8 .

- GC/MS Limitations : Co-elution with 1,4-dichlorobenzene-d4 in some systems necessitates careful column selection to avoid misidentification .

- Safety Profile: this compound shares flammability (flash point 75°F) and toxicity (H315, H332) risks with non-deuterated chlorobenzene, requiring identical handling precautions .

Biological Activity

Chlorobenzene-d5 (C6D5Cl) is characterized by the presence of five deuterium atoms, which enhances its stability and alters its reactivity compared to its non-deuterated counterpart. It is primarily used as a solvent in NMR spectroscopy and as an internal standard in gas chromatography/mass spectrometry (GC/MS) analyses. Its isotopic purity typically reaches 99% deuterium .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6D5Cl |

| Molecular Weight | 117.59 g/mol |

| Isotopic Purity | 99 atom % D |

| State | Liquid |

| Storage Conditions | Room temperature, away from light and moisture |

Toxicological Profile

This compound is considered to have similar toxicological properties to chlorobenzene. The latter has been linked to various health risks, including carcinogenic effects, neurotoxicity, and reproductive toxicity. Studies have shown that exposure to chlorinated benzenes can lead to significant health issues in both humans and animals.

Case Study: Neurotoxic Effects

A study examining the neurotoxic effects of chlorinated compounds found that exposure to chlorobenzene resulted in behavioral changes in rats, including disorientation and impaired motor coordination. These effects were attributed to damage in the central nervous system (CNS) due to oxidative stress induced by chlorinated hydrocarbons .

Environmental Impact

This compound has been utilized in environmental studies as a tracer due to its stable isotopic signature. Research indicates that it can persist in aquatic environments, posing risks to aquatic life. The compound is classified as toxic to aquatic organisms with long-lasting effects .

NMR Spectroscopy Studies

Research utilizing NMR spectroscopy has provided insights into the molecular dynamics of this compound. For example, studies have reported the quadrupolar coupling constants and asymmetry parameters for the deuterons in various solvents, which are crucial for understanding its reactivity and interactions at the molecular level .

Synthesis and Functionalization

This compound has been employed as a starting material for synthesizing deuterated pharmaceuticals. Its unique properties allow for modifications that can enhance the pharmacokinetic profiles of drug candidates. A notable synthesis method involves using radiofrequency discharge techniques to produce high-purity this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Chlorobenzene-d5, and how do they influence experimental design?

- This compound (C₆ClD₅, MW 117.59 g/mol) exhibits a boiling point of 130–130.5°C, density of 1.157 g/mL at 25°C, and refractive index (n²⁰/D) of 1.522 . These properties are critical for solvent selection in deuterium-labeling experiments, NMR spectroscopy, and kinetic studies. For instance, its density and polarity affect phase separation in extraction protocols, while its isotopic purity (>98.5 atom % D) ensures minimal interference in mass spectrometry or isotopic tracing .

Q. How should this compound be handled safely in laboratory settings?

- Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as polyvinyl alcohol gloves, Tychem® suits, and safety goggles. Avoid skin contact and inhalation due to its flammability (flash point 75°F) and potential toxicity. Implement protocols for spill containment (e.g., inert absorbents) and waste disposal compliant with hazardous material regulations .

Q. What is the role of this compound in NMR spectroscopy, and how does its deuteration affect spectral interpretation?

- As a deuterated solvent, this compound minimizes proton interference in ¹H NMR, enhancing signal clarity for analytes. The pentadeuteration (2H5) at positions 2,3,4,5,6 reduces splitting artifacts, allowing precise structural elucidation. Researchers must account for residual proton signals (e.g., at position 1) when integrating spectra .

Advanced Research Questions

Q. How can researchers ensure isotopic purity of this compound in trace-level environmental analyses?

- Validate purity using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for m/z 117 (C₆ClD₅⁺) and confirm the absence of non-deuterated contaminants (e.g., m/z 112 for C₆H₅Cl). Cross-reference with breakthrough studies on Tenax TA thermal desorption tubes to assess adsorption efficiency under varying temperatures and G-forces .

Q. What experimental strategies resolve contradictions in kinetic data involving this compound as a solvent or reactant?

- Address discrepancies by controlling variables such as temperature-induced deuteration loss (e.g., at >130°C) or isotopic exchange in protic environments. Use Arrhenius plots to compare reaction rates in deuterated vs. non-deuterated systems, and apply quantum mechanical calculations (e.g., DFT) to model isotope effects on transition states .

Q. How can researchers optimize this compound’s use in gas chromatography (GC) method development?

- Optimize column selection (e.g., DB-5MS for high resolution) and detector settings (e.g., electron capture detector for Cl-specific sensitivity). Calibrate retention indices using this compound’s known boiling point and compare with breakthrough chromatograms under simulated field conditions (e.g., altitude or pressure variations) .

Q. What are the challenges in applying this compound to environmental toxicology studies, particularly in bioaccumulation assays?

- Challenges include distinguishing its signal from chlorinated dioxin derivatives in complex matrices. Use high-resolution mass spectrometry (HRMS) and stable isotope dilution assays (SIDAs) to quantify bioaccumulation factors. Cross-validate with toxicity data from chlorinated dibenzo-p-dioxins to assess ecological risks .

Q. How should researchers design experiments to study this compound’s stability under extreme conditions (e.g., high pH or UV exposure)?

- Conduct accelerated stability studies using LC-MS/MS to monitor deuterium loss (%) over time. Expose samples to UV radiation (254 nm) and analyze degradation products via fragmentation patterns. Compare with computational models predicting bond dissociation energies (BDEs) for C-D vs. C-H bonds .

Q. What data analysis strategies are recommended for interpreting this compound’s role in metabolic pathway studies?

- Use metabolomics workflows (e.g., untargeted LC-HRMS) paired with isotope tracing to track deuterium incorporation into metabolites. Apply pathway enrichment analysis (e.g., via KEGG or MetaCyc) and validate findings with kinetic isotope effect (KIE) measurements .

Q. How can this compound be integrated into multi-omics studies to investigate endocrine disruption mechanisms?

- Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data with this compound-based exposure assays to identify dysregulated pathways (e.g., aryl hydrocarbon receptor signaling). Use isotopic labeling to differentiate endogenous vs. exogenous compound interactions in endocrine tissues .

Q. Methodological Guidance

- Literature Review : Prioritize peer-reviewed studies from databases like PubMed, CINAHL, and ProQuest Dissertations & Theses. Exclude non-peer-reviewed sources (e.g., ) .

- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and ensure alignment with gaps in chlorinated compound toxicology or isotopic labeling techniques .

- Ethical Compliance : Obtain institutional approvals for hazardous material use and adhere to OECD guidelines for physicochemical testing .

Properties

IUPAC Name |

1-chloro-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953233 | |

| Record name | 1-Chloro(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-55-4 | |

| Record name | Chlorobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.